molecular formula C12H18O B3060360 2-Methyl-5-phenylpentan-2-ol CAS No. 2979-70-6

2-Methyl-5-phenylpentan-2-ol

Cat. No. B3060360
CAS RN: 2979-70-6
M. Wt: 178.27 g/mol
InChI Key: VLVIXHCNKDTNEL-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpentan-2-ol, also known as Rosaphen, is a fragrance used in the perfume and cosmetics industry for its scent of fruits and flowers . It has a molecular weight of 178.27 .


Synthesis Analysis

Rosaphen can be synthesized in a two-step process. The first step involves the aldol condensation of cinnamaldehyde and propanal. The most suitable conditions for this step were found to be a molar ratio of the starting materials of 1:1, a 36% aqueous solution of NaOH at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13 . The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .


Molecular Structure Analysis

The molecular formula of 2-Methyl-5-phenylpentan-2-ol is C12H18O . The InChI code is 1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of Rosaphen involves an aldol condensation followed by a hydrogenation reaction . The aldol condensation of cinnamaldehyde and propanal produces 2-methyl-5-phenylpenta-2,4-dienal, which is then hydrogenated to form Rosaphen .

Scientific Research Applications

Cyclialkylation Studies

Giovannini and Pasquier (2002) explored the acid-catalyzed cyclialkylation of 2-Methyl-5-phenylpentan-2-ol derivatives. Their research focused on the mechanisms and products of cyclialkylation, leading to various indene derivatives. This study contributes to understanding the chemical behavior and potential applications of 2-Methyl-5-phenylpentan-2-ol in organic synthesis, particularly in the formation of indene compounds (Giovannini & Pasquier, 2002).

Fragrance Material Review

Scognamiglio et al. (2012) reviewed 2-Methyl-5-phenylpentanol as a fragrance ingredient. They highlighted its classification within the aryl alkyl alcohols group and summarized its toxicology and dermatology profiles. This research is significant for understanding the safe use of 2-Methyl-5-phenylpentan-2-ol in fragrance formulations (Scognamiglio et al., 2012).

Extraction and Separation of Iron(III)

Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions. This study demonstrates the potential application of 2-Methyl-5-phenylpentan-2-ol in analytical chemistry, specifically in the selective extraction and separation of metal ions (Gawali & Shinde, 1974).

Spectroscopic Characterization

Westphal et al. (2012) conducted mass, NMR, and IR spectroscopic characterization of pentedrone, a compound structurally related to 2-Methyl-5-phenylpentan-2-ol. Their research provides insights into the structural and chemical properties of such compounds, which can be useful in forensic and chemical analysis (Westphal et al., 2012).

properties

IUPAC Name

2-methyl-5-phenylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVIXHCNKDTNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323686
Record name 2-hydroxy-2-methyl-5-phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylpentan-2-ol

CAS RN

2979-70-6
Record name NSC404661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-methyl-5-phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8.8 g. (0.37 mol.) of magnesium turnings and 150 ml of dry ether was placed in a 3-necked flask fitted with a nitrogen inlet, a reflux condenser and an addition funnel containing 73.7 g (0.37 mol) of 1-bromo-3-phenylpropane. A small amount of the bromo compound was added to the reaction mixture and the mixture warmed in order to initiate reaction. The reaction mixture was treated with 150 ml of dry ether and then the bromo compound was added at such a rate as to maintain gentle reflux. The reaction mixture was heated at reflux for a further 15 minutes and then treated slowly with 21.5 g (0.37 mol) of acetone. The mixture was heated at reflux for a further 30 minutes, cooled and then poured slowly into 300 g of crushed ice. The resultant white precipitate was dissolved by the addition of 20% H2SO4. The organic layer was separated and the aqueous layer extracted with ether. The organic extracts were combined and washed with water and saturated NaCl solution and then dried (MgSO4). The solution was filtered and the solvent removed in-vacuo. The residue was distilled (120° C.; 6 mm) to give the captioned compound as a colorless oil. PMR (CDCl3): δ 1.18 (6H, s), 1.44-1.53 (2 H, m), 1.62-1.72 (2H, m), 2.61 (2H, t, J~7.6 Hz), 7.16-7.30 (5H, m).
Quantity
0.37 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
21.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a mixture of magnesium turnings 13.16 g (0.541 mol) in 200 ml of anhydrous Et2O was added 100.0 g (0.492 mol) of 1-bromo-3-phenyl propane as a solution in 100 ml of Et2O. After of 5-10 ml of the solution had been added, the addition was stopped until the formation of the Grignard reagent was in progress. The remaining bromide was then added over 1 hour. The Grignard reagent was stirred for 20 minutes at 35° C. and then 31.64 g (0.541 mol) of acetone was added over a 45 minute period. The reaction was stirred overnight at room temperature before being cooled to 0° C. and acidified by the careful addition of 20% HCl. The aqueous layer was extracted with Et2O (3×200 ml) and the combined organic layers washed with water, and saturated aqueous NaCl before being dried over MgSO4. Removal of the solvent under reduced pressure and distillation of the residue afforded 63.0 g (72%) of the product as a pale-yellow oil, bp 99-102° C./10.5 mm Hg. 1H NMR (CDCl3): δ 7.28-7.18 (5H, m), 2.63 (2H, t, J=7.5 Hz), 1.68 (2H, m), 1.52 (2H, m), 1.20 (6H, s).
Quantity
13.16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
31.64 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
72%

Synthesis routes and methods III

Procedure details

8 L of 3.0 M methylmagnesium chloride in ether was transferred to a 22 L 3-necked, round-bottomed flask using N2 pressure. This flask was equipped with argon flow inlet. The solution had been chilled to 0° in an ice-acetone bath and 1283 g (7.2 moles) quantity of methyl-4-phenylbutyrate was added under argon over 4 h maintaining the temperature between 0° C. and 11° C. The reaction mixture was stirred for 1H and an aliquot was withdrawn, quenched in water and extracted with ether. The ether extract was concentrated and the residual oil was assayed by NMR spectrum. This confirmed that no starting material remained. The reaction mixture was rechilled to 0° and 4 L of water was added over 3 to 4H. This caused vigorous gas evolution and slurrying during the initial stages of the addition and caused precipitation of a white solid. The reaction mixture was stirred for 1H following the water addition and the mixture was then filtered using Buchner funnel and the filtrate was separated. The aqueous phase was extracted with 2 L of ether-hexane mixture and the organic phases combined and concentrated to give 1200 g of yellow oil 94% yield.
Quantity
8 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylpentan-2-ol
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2-Methyl-5-phenylpentan-2-ol
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2-Methyl-5-phenylpentan-2-ol
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2-Methyl-5-phenylpentan-2-ol

Citations

For This Compound
10
Citations
S Goosen, A.* & Kindermans - South African Journal of Chemistry, 1997 - journals.co.za
… The slightly higher yield of 2-methyl-5-phenylpentan2,5-diol 9 relative to 2-methyl-5-phenylpentan-2-ol 6b is probably due to some intramolecular benzylic hydrogen abstraction by an …
Number of citations: 2 journals.co.za
C Schur, N Becker, U Bergsträßer, T Gottwald… - Tetrahedron, 2011 - Elsevier
… We furthermore used the in situ method to convert tert-amyl alcohol 3b, 2-methyl-5-phenylpentan-2-ol (3c) (44–47%; Table 1, entries 2 and 3), and 2-arylalcohols 3d–f (13–18%; Table 1…
Number of citations: 19 www.sciencedirect.com
K Liao, F Wu, J Chen, Y Huang - Cell Reports Physical Science, 2022 - cell.com
Catalytic cleavage and functionalization of unstrained carbon–carbon bonds represent a formidable challenge for synthetic chemistry. Despite tremendous advances in transition-metal …
Number of citations: 7 www.cell.com
SK Kyasa, RN Meier, RA Pardini… - The Journal of …, 2015 - ACS Publications
… mg, 0.5 mmol) and n-BuLi (0.31 mL, 1.6 M in Hex, 0.5 mmol) to furnish a mixture of mixed acetal 21d (48 mg, 28%) accompanied by 3-methoxymethyloxy-2-methyl-5-phenylpentan-2-ol …
Number of citations: 52 pubs.acs.org
PANNC THORSTENSON - 1971 - search.proquest.com
… with the product ketone, ie, 2-methyl-5-phenylpentan-2-ol; ir (CCl^) …
Number of citations: 2 search.proquest.com
SK Kyasa, RN Meier, RA Pardini, TK Truttmann… - pstorage-acs-6854636.s3 …
1 6 0 0.000000 0.000000 0.000000 2 6 0 0.000000 0.000000 1.533651 3 6 0 1.423955 0.000000 2.103459 4 1 0 1.984956 0.868284 1.749504 5 1 0 1.396243 0.028408 3.197064 6 1 …
JP Benner, GB Gill, SJ Parrott, B Wallace - Journal of the Chemical …, 1984 - pubs.rsc.org
The addition of chloral and bromal to a variety of alkyl-substituted alkenes has been investigated. The effect on the reaction of varying the Lewis acid catalyst and the structure of the …
Number of citations: 23 pubs.rsc.org
Y Dong - 2021 - search.proquest.com
Two catalytic systems exploiting the capability of introducing functionalities into C–H bonds using transition metal stabilized ligand-based radicals were explored. The first system …
Number of citations: 2 search.proquest.com
SH Reisberg - 2021 - search.proquest.com
[Chapter 1] Tryptorubin A is a hexapeptidic indole alkaloid that was isolated by Clardy and coworkers in 2017. While no apparent bioactivity of the tryptorubins is known, we were …
Number of citations: 0 search.proquest.com
CY Leung - 2017 - search.proquest.com
In this thesis, a review regarding catalytic CH oxidation, especially on iron and manganese-based non-heme catalysis, and catalytic oxidation using our developed protocol were …
Number of citations: 0 search.proquest.com

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